2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride
Overview
Description
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride (2M5P2HPDC) is a synthetic compound with a wide range of applications in scientific research. It is a versatile reagent with a wide range of biochemical and physiological effects.
Scientific Research Applications
Aurora Kinase Inhibition
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride shows potential in inhibiting Aurora kinases, which may be useful in cancer treatment. (ロバート ヘンリー, ジェームズ, 2006).
Cannabinoid Receptor Antagonism
This compound has been explored as a cannabinoid receptor antagonist, potentially useful in characterizing brain cannabinoid receptor binding sites and serving as pharmacological probes. (R. Lan et al., 1999); (J. Shim et al., 2002).
Ligands for Dopamine Receptors
The compound has shown relevance as a ligand for human dopamine D4 receptors, offering insights into structure-activity relationships concerning hD4 affinity and selectivity. (M. Rowley et al., 1997).
Antibacterial Agent Synthesis
It plays a role in the synthesis of antibacterial agents, as demonstrated in various studies focusing on novel pyrazole derivatives. (Narmada Muthineni et al., 2016); (A. Alizadeh, R. Ghanbaripour, 2014).
Anticholinesterase Effects
This compound has been synthesized for evaluating anticholinesterase effects, crucial in the treatment of neurodegenerative disorders. (M. Altıntop, 2020).
Crystal Structure Analysis
Its use in crystal structure analysis aids in understanding molecular configurations and interactions, contributing to the field of molecular chemistry. (D. Richter et al., 2009).
In Vivo Binding to Cannabinoid Receptors
Studies have demonstrated the compound's ability to bind in vivo to cannabinoid CB1 receptors, making it significant in neuroscience and pharmacology research. (J. Kumar et al., 2004).
Tautomerism Studies
Its involvement in the study of tautomerism provides insights into the dynamic chemical processes and structures of compounds. (B. I. Buzykin et al., 2014).
Electrochemical Studies
The compound has been utilized in electrochemical studies, contributing to understanding its potential applications in various fields including material science. (K. Naik et al., 2013).
Cytotoxic Activity Evaluation
It has been employed in the synthesis of derivatives for evaluating cytotoxic activities against various cancer cell lines, indicating its potential in cancer research. (Ravibabu Velpula et al., 2016).
Binding Studies in Brain Research
The compound's binding properties in brain research have implications for understanding neurological processes and developing therapeutic agents. (S. Gatley et al., 1996).
Glycine Transporter 1 Inhibition
It has been identified as a potential inhibitor of the glycine transporter 1, significant in the treatment of central nervous system disorders. (Shuji Yamamoto et al., 2016).
Metabolism Studies
Its metabolism has been studied in vitro, providing valuable information on its pharmacokinetics and potential therapeutic applications. (Qiang Zhang et al., 2005).
Drug Metabolite Exposure Estimation
This compound plays a role in understanding circulating drug metabolite exposure in humans, relevant in drug development and safety evaluation. (R. Obach et al., 2018).
Antioxidant Defense Systems
It has been studied for its effects on lipid peroxidation and antioxidant defense systems in rat brains, indicating potential applications in oxidative stress and neuroprotection research. (E. Tsvetanova et al., 2006).
properties
IUPAC Name |
2-methyl-5-piperidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-9(13)5-8(11-12)7-3-2-4-10-6-7;;/h5,7,10-11H,2-4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVLPGQEOCJZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-piperidin-3-yl-2H-pyrazol-3-ol dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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